Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate is a thiophene derivative Thiophene compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Gewald reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Another thiophene derivative with similar structural features.
Articaine: A thiophene-based local anesthetic used in dentistry.
Uniqueness
Methyl 4-chloro-3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate is unique due to the presence of both chloro and isopropylthio groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11ClO3S2 |
---|---|
Molecular Weight |
266.8 g/mol |
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-propan-2-ylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO3S2/c1-4(2)14-9-5(10)6(11)7(15-9)8(12)13-3/h4,11H,1-3H3 |
InChI Key |
XMJSVXVIGPBPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=C(S1)C(=O)OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.